molecular formula C16H11N5O2S B2657543 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1206989-43-6

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2657543
CAS No.: 1206989-43-6
M. Wt: 337.36
InChI Key: OCYPJPXPZNMMIL-UHFFFAOYSA-N
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Description

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a phthalazinone moiety linked to a benzo[c][1,2,5]thiadiazole core via a carboxamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Phthalazinone Intermediate: The synthesis begins with the preparation of 4-oxo-3,4-dihydrophthalazine. This can be achieved through the cyclization of hydrazine derivatives with phthalic anhydride under acidic conditions.

    Linking to Benzo[c][1,2,5]thiadiazole: The phthalazinone intermediate is then reacted with benzo[c][1,2,5]thiadiazole-5-carboxylic acid. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing robust purification processes to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

    Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe to study biological processes, given its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects depends on its application:

    In Medicinal Chemistry: The compound may inhibit specific enzymes or receptors, disrupting disease-related pathways. Its interaction with molecular targets often involves binding to active sites or allosteric sites, altering the function of the target protein.

    In Materials Science: The compound’s electronic properties enable it to participate in charge transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-3,4-dihydrophthalazin-1-yl derivatives: These compounds share the phthalazinone core and exhibit similar reactivity and applications.

    Benzo[c][1,2,5]thiadiazole derivatives: Compounds with this core structure are known for their electronic properties and are used in similar applications.

Uniqueness

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the combination of its structural motifs, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific interactions or electronic characteristics.

Properties

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S/c22-15(9-5-6-12-13(7-9)21-24-20-12)17-8-14-10-3-1-2-4-11(10)16(23)19-18-14/h1-7H,8H2,(H,17,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYPJPXPZNMMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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